N-(2,4-dimethylphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a complex organic compound notable for its unique structural features and potential applications in scientific research. The compound's molecular formula is , with a molecular weight of approximately 354.43 g/mol. It is classified under the category of organic compounds, particularly those containing sulfur and nitrogen heterocycles, which are often of interest in medicinal chemistry and materials science.
The synthesis of N-(2,4-dimethylphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves several steps that integrate various organic synthesis techniques. The process may start with the formation of the pyrido-triazin core through cyclization reactions involving appropriate precursors.
Key synthetic routes may include:
The reaction conditions often require precise temperature control and may utilize catalysts to enhance yield and selectivity.
The compound features a complex molecular structure characterized by:
Property | Value |
---|---|
Molecular Formula | C18H18N4O2S |
Molecular Weight | 354.43 g/mol |
IUPAC Name | N-(2,4-dimethylphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide |
InChI | InChI=1S/C18H18N4O2S |
InChI Key | NZTHRFXKZARIAB-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC(=O)N3C=C(C=CC3=N2)C |
N-(2,4-dimethylphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can participate in several chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's properties for specific applications.
The mechanism of action of N-(2,4-dimethylphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is largely attributed to its interaction with biological targets such as enzymes or receptors.
The specific mechanisms may include:
Quantitative analysis of its binding affinity and specificity is crucial for understanding its pharmacological potential.
The physical properties of N-(2,4-dimethylphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide include:
Chemical properties include:
Relevant data from studies can provide insights into its reactivity profiles and stability under various conditions.
N-(2,4-dimethylphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide has several potential applications in scientific research:
Ongoing research continues to uncover additional applications in various fields such as pharmacology and materials science.
CAS No.: 5953-49-1
CAS No.: 1607439-32-6
CAS No.: 467-14-1
CAS No.: 1190931-41-9
CAS No.: 37330-37-3
CAS No.: